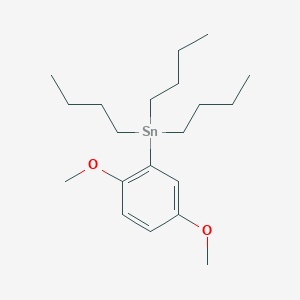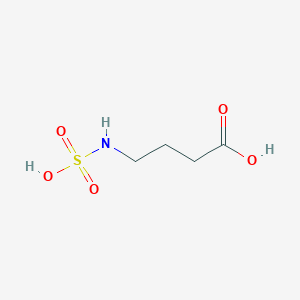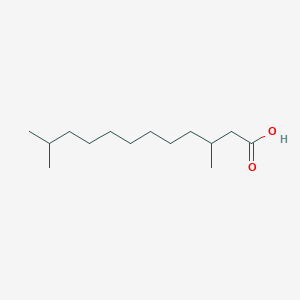
Dodecanoic acid, 3,11-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 3,11-dimethyl-, can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group, followed by the addition of the alkyl halide to introduce the methyl groups at the 3 and 11 positions .
Industrial Production Methods
Industrial production of dodecanoic acid, 3,11-dimethyl-, often involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis. This method is advantageous due to its sustainability and efficiency. The process involves the transesterification of coconut oil to produce dodecanoic acid methyl ester, which is then subjected to biotransformation to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 3,11-dimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups at the 3 and 11 positions can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Dodecanoic acid, 3,11-dimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential anti-inflammatory and antiviral activities.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mécanisme D'action
The mechanism of action of dodecanoic acid, 3,11-dimethyl-, involves its interaction with cellular membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in fatty acid metabolism, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid (Lauric acid): A straight-chain, twelve-carbon fatty acid with strong bactericidal properties.
Decanoic acid: A ten-carbon fatty acid with similar antimicrobial properties.
Tetradecanoic acid (Myristic acid): A fourteen-carbon fatty acid with applications in cosmetics and pharmaceuticals.
Uniqueness
Dodecanoic acid, 3,11-dimethyl-, is unique due to the presence of methyl groups at the 3 and 11 positions, which enhance its chemical reactivity and biological activity compared to its straight-chain counterparts .
Propriétés
Numéro CAS |
190332-37-7 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
3,11-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-12(2)9-7-5-4-6-8-10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
Clé InChI |
RXGAWROKQTVIJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


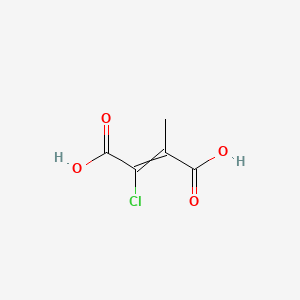
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)

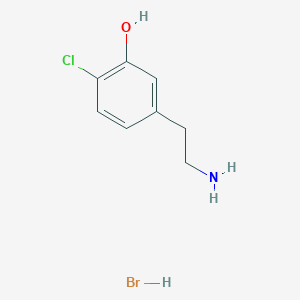
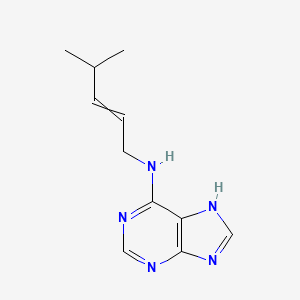


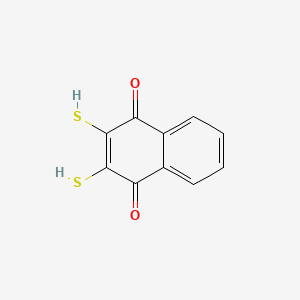
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
